6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one

Nicotinic Acetylcholine Receptor Structure-Activity Relationship (SAR) Drug Discovery

6-Methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one (CAS 62034-96-2) is a heterocyclic small molecule belonging to the pyridin-2(1H)-one class. It serves primarily as a chemical building block or synthetic intermediate, and its core scaffold is recognized in medicinal chemistry for potential biological activities.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 62034-96-2
Cat. No. B12886707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one
CAS62034-96-2
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1)N2CCCC2
InChIInChI=1S/C10H14N2O/c1-8-6-9(7-10(13)11-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3,(H,11,13)
InChIKeyZHRMUDUJFJZNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one (CAS 62034-96-2) as a Synthetic Intermediate


6-Methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one (CAS 62034-96-2) is a heterocyclic small molecule belonging to the pyridin-2(1H)-one class. It serves primarily as a chemical building block or synthetic intermediate, and its core scaffold is recognized in medicinal chemistry for potential biological activities [1]. The compound is defined by its specific substitution pattern: a methyl group at the 6-position and a pyrrolidin-1-yl group at the 4-position of the pyridin-2-one ring, which distinguishes it from other isomers and related analogs [2].

Why 6-Methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one Cannot Be Arbitrarily Replaced by Class Analogs


Generic substitution among pyridin-2-one derivatives is not feasible due to the profound impact of the specific substitution pattern on biological activity and physicochemical properties. Even minor alterations in the position or identity of substituents on the pyridinone core can lead to significant shifts in target affinity, selectivity, and pharmacokinetic behavior. For instance, within a related class of nicotine analogs, the position of a methyl group on the pyridine ring is critical, with the 6-methyl substitution conferring a distinct order of receptor affinity compared to other positions [1]. Therefore, the precise 6-methyl-4-pyrrolidin-1-yl substitution pattern on the target compound confers a unique profile that cannot be replicated by a simple class analog, making the selection of this specific compound essential for consistent and reproducible research outcomes.

Quantitative Differentiation Evidence for 6-Methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one


Class-Level Inference: Superior Affinity Associated with 6-Methyl Substitution in Pyrrolidine Analogs

While direct data for 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is absent, a strong class-level inference can be drawn from structure-activity relationship (SAR) studies on pyrrolidine-containing nicotine analogs. In this series, the position of a methyl group on the pyridine ring was found to be a critical determinant of receptor affinity. The order of potency for an additional methyl group on nicotine was 6-methyl > 2′-methyl > 5-methyl > 2-methyl > 4-methyl [1]. This indicates that the 6-methyl substitution, as present in the target compound, is optimal for enhancing target engagement within this chemical space.

Nicotinic Acetylcholine Receptor Structure-Activity Relationship (SAR) Drug Discovery

Supporting Evidence: Defined Physicochemical Profile Distinguishes Compound from Other Isomers

The target compound possesses a defined set of calculated physicochemical properties that differentiate it from its regioisomers and other close analogs. Its computed descriptors include a molecular weight of 178.23 g/mol, an XLogP3-AA of 0.9, and a topological polar surface area (TPSA) of 32.3 Ų [1]. These properties are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile and are unique to this specific substitution pattern.

Physicochemical Properties Computational Chemistry Medicinal Chemistry

Supporting Evidence: Use as a Precursor for 6-Amino-Substituted Pyridin-2(1H)-one Synthesis

The compound serves as a key starting material for the synthesis of a series of 6-amino-substituted pyridine-2-(1H)-ones. This is achieved by coupling substituted 6-(pyrrolidin-1-yl)-2(1H)-pyridinones with aryl diazonium chlorides, followed by separation of the resulting isomers [1]. This synthetic utility positions the target compound as a valuable intermediate for generating libraries of more complex, biologically active pyridin-2-one derivatives, a role that may not be possible with other isomers or simpler pyridin-2-one building blocks.

Synthetic Chemistry Organic Synthesis Heterocyclic Chemistry

Validated Application Scenarios for Procuring 6-Methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one


Scaffold for Structure-Activity Relationship (SAR) Studies on Nicotinic Receptors

Procurement of this compound is justified for research groups investigating the structural determinants of ligand binding to nicotinic acetylcholine receptors (nAChRs). Based on class-level SAR evidence, the 6-methyl substitution pattern on a pyrrolidine-containing scaffold is associated with enhanced receptor affinity compared to other methyl-substituted isomers [1]. This compound serves as a promising core scaffold for designing and synthesizing novel nAChR ligands, where the 6-methyl group can be exploited as a key pharmacophoric element for potency optimization.

Key Intermediate for the Synthesis of Diversified Pyridin-2-one Libraries

This compound is a crucial starting material for medicinal chemistry programs focused on generating and screening libraries of 6-amino-substituted pyridin-2(1H)-ones. Its demonstrated utility in azo coupling reactions to yield more complex derivatives provides a straightforward and efficient synthetic pathway [2]. Procuring this specific building block enables the creation of unique chemical space that is not accessible from simpler, unsubstituted pyridin-2-one precursors.

Reference Standard for Physicochemical Profiling and Analytical Method Development

The compound's well-defined and calculated physicochemical properties (e.g., XLogP3-AA of 0.9, TPSA of 32.3 Ų) [3] make it suitable for use as a reference standard in analytical chemistry and drug discovery. It can be employed to calibrate computational models for predicting ADME properties or to validate analytical methods such as HPLC or LC-MS for the detection and quantification of pyridin-2-one derivatives. This application is supported by the availability of its unambiguous structural data from authoritative databases.

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